molecular formula C16H14BrCl2NO B4720176 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide

Cat. No.: B4720176
M. Wt: 387.1 g/mol
InChI Key: FJUQHOOGMKSUIA-UHFFFAOYSA-N
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Description

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide typically involves the following steps:

    Chlorination: The addition of chlorine atoms to the phenyl ring.

    Methylation: The attachment of methyl groups to the benzene ring.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure the desired substitution pattern on the benzamide core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes binding to receptors or enzymes, altering cellular processes, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2,5-dichlorophenyl)-2-fluorobenzamide
  • 5-bromo-N-(2,5-dichlorophenyl)-2-methoxybenzamide

Uniqueness

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO/c1-8-9(2)12(7-13(17)10(8)3)16(21)20-15-6-11(18)4-5-14(15)19/h4-7H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUQHOOGMKSUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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